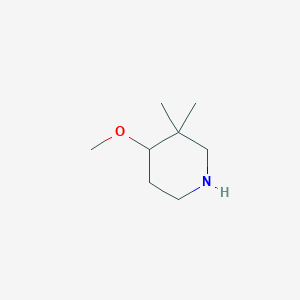

4-Methoxy-3,3-dimethylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,3-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPZCOSIRHBIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-3,3-dimethylpiperidine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Modifications to the piperidine ring, such as the introduction of methoxy and gem-dimethyl groups, can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Methoxy-3,3-dimethylpiperidine, a valuable building block for drug discovery. We will delve into the strategic considerations behind the synthetic route, provide detailed, field-tested protocols, and outline a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of complex heterocyclic intermediates.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug design, prevalent in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other biological systems.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with biological targets. The strategic introduction of substituents is a key tactic in lead optimization.

-

The 4-Methoxy Group: A methoxy substituent at the 4-position can modulate a compound's polarity, lipophilicity, and hydrogen-bonding capacity. This can be critical for improving properties such as blood-brain barrier penetration or for establishing key binding interactions within a receptor pocket.[2]

-

The 3,3-gem-Dimethyl Group: The incorporation of a gem-dimethyl group can offer significant metabolic and conformational advantages.[3] This structural motif can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) and thereby increasing the compound's in vivo half-life.[4][5] Conformationally, the Thorpe-Ingold effect associated with the gem-dimethyl group can restrict bond angles and favor specific rotamers, which may lock the molecule into a more biologically active conformation, enhancing potency and selectivity.[3]

Given these advantages, this compound represents a highly valuable, yet synthetically challenging, building block for the development of novel therapeutics.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound necessitates a multi-step approach starting from readily available precursors. The core strategy involves the construction of a suitably protected 3,3-dimethyl-4-piperidone intermediate, followed by stereoselective reduction and subsequent O-methylation. The nitrogen atom must be protected throughout the initial steps to prevent unwanted side reactions, with the benzyl group being an ideal choice due to its stability and ease of removal via hydrogenolysis.

Our proposed synthetic pathway consists of three primary stages:

-

Synthesis of N-Benzyl-3,3-dimethyl-4-piperidone: Building the core heterocyclic ketone with the required gem-dimethyl substitution.

-

Reduction to N-Benzyl-3,3-dimethyl-4-piperidinol: Stereoselective conversion of the ketone to the corresponding secondary alcohol.

-

O-Methylation to 4-Methoxy-N-benzyl-3,3-dimethylpiperidine: Formation of the target methoxy ether via a Williamson ether synthesis.

This is followed by an optional deprotection step to yield the final, free secondary amine if required for subsequent derivatization.

Synthesis Workflow and Experimental Protocols

The overall synthetic scheme is depicted below. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

Protocol 1: Synthesis of N-Benzyl-3,3-dimethyl-4-piperidone (Intermediate 1)

-

Causality: This step establishes the crucial gem-dimethyl group adjacent to the carbonyl. The synthesis starts from the commercially available N-benzyl-4-piperidone. Strong bases like Sodium Hydride (NaH) are required to generate the enolate, and an excess of both base and methyl iodide is used to drive the reaction to disubstitution. Tetrahydrofuran (THF) is an excellent aprotic solvent for this type of alkylation.

-

Step-by-Step Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add dry THF (250 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 10.5 g, 262 mmol).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of N-benzyl-4-piperidone (20.0 g, 105.6 mmol) in dry THF (100 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Re-cool the mixture to 0 °C and add methyl iodide (MeI, 19.7 mL, 317 mmol) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Monitor reaction completion by TLC or GC-MS.

-

After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield N-benzyl-3,3-dimethyl-4-piperidone as a pale yellow oil.

-

Protocol 2: Reduction to N-Benzyl-3,3-dimethyl-4-piperidinol (Intermediate 2)

-

Causality: The ketone must be reduced to an alcohol for the subsequent methylation step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[6] It is a mild and selective reducing agent that readily reduces ketones but will not affect other potentially sensitive functional groups.[7][8] Methanol is used as a protic solvent which also serves to protonate the resulting alkoxide intermediate.

-

Step-by-Step Methodology:

-

Dissolve N-benzyl-3,3-dimethyl-4-piperidone (15.0 g, 69.0 mmol) in methanol (200 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 3.9 g, 103.5 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and extract with dichloromethane (DCM, 3 x 100 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford N-benzyl-3,3-dimethyl-4-piperidinol as a white solid, which can often be used in the next step without further purification.

-

Protocol 3: O-Methylation to 4-Methoxy-N-benzyl-3,3-dimethylpiperidine (Protected Product)

-

Causality: This step forms the target ether linkage via a Williamson ether synthesis.[9][10] A strong base, NaH, is used to deprotonate the secondary alcohol, forming a nucleophilic alkoxide.[11][12][13] This alkoxide then displaces the iodide from methyl iodide in a classic Sₙ2 reaction to form the methoxy ether.[14]

-

Step-by-Step Methodology:

-

In a flame-dried flask under a nitrogen atmosphere, suspend NaH (60% dispersion, 3.0 g, 75.9 mmol) in dry THF (150 mL).

-

Cool the suspension to 0 °C.

-

Add a solution of N-benzyl-3,3-dimethyl-4-piperidinol (14.0 g, 63.8 mmol) in dry THF (70 mL) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, until hydrogen evolution ceases.

-

Re-cool to 0 °C and add methyl iodide (MeI, 4.8 mL, 76.6 mmol) dropwise.

-

Stir the reaction at room temperature for 16 hours.

-

Carefully quench the reaction at 0 °C with water (40 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (10-20% ethyl acetate in hexanes) to yield the final protected product, 4-Methoxy-N-benzyl-3,3-dimethylpiperidine.

-

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Expected Analytical Data

The following table summarizes the expected characterization data for the final (deprotected) product, this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~3.35 (s, 3H, -OCH₃), ~3.0-2.5 (m, 4H, -CH₂-N-CH₂-), ~2.2-1.8 (m, 3H, Ring CH + NH), ~1.05 (s, 3H, -CH₃), ~0.95 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~80.1 (C4), ~56.0 (-OCH₃), ~50.2 (C2), ~45.8 (C6), ~40.5 (C5), ~35.4 (C3), ~25.1 (-CH₃), ~22.8 (-CH₃) |

| Mass Spec. (ESI-MS) | [M+H]⁺ | Calculated for C₈H₁₈NO⁺: 144.1383; Found: 144.1385 |

| FT-IR (thin film) | Wavenumber (cm⁻¹) | ~3300 (N-H stretch, broad), 2950-2850 (C-H stretch), ~1100 (C-O stretch, strong) |

| Purity (HPLC) | Retention Time | Single major peak corresponding to the product (>95% area) |

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Interpretation of Spectroscopic Data

-

¹H NMR: The most characteristic signals are the sharp singlet for the methoxy protons around 3.35 ppm and two distinct singlets for the non-equivalent gem-dimethyl protons. The protons on the piperidine ring will appear as complex multiplets.

-

¹³C NMR: The carbon bearing the methoxy group (C4) is expected to be the most downfield among the ring carbons (~80 ppm). The methoxy carbon itself will appear around 56 ppm.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) should show a prominent peak for the protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern of piperidine alkaloids often involves characteristic losses, which can further support structural elucidation.[15][16]

-

FT-IR Spectroscopy: The presence of a strong C-O ether stretch around 1100 cm⁻¹ is a key diagnostic feature. If the nitrogen is deprotected, a broad N-H stretch will be visible around 3300 cm⁻¹.

Conclusion and Future Perspectives

This guide outlines a logical, robust, and reproducible synthetic route to this compound. The causality-driven explanations for each experimental step and the comprehensive characterization workflow provide a solid foundation for researchers to produce this valuable intermediate with high purity and confidence. The strategic incorporation of the 4-methoxy and 3,3-gem-dimethyl groups makes this scaffold a compelling starting point for medicinal chemistry campaigns aimed at developing next-generation therapeutics with improved pharmacological and pharmacokinetic profiles. Future work could involve the development of asymmetric syntheses to access enantiomerically pure versions of this building block, further expanding its utility in creating stereochemically defined drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7 | Benchchem [benchchem.com]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-3,3-dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility, however, presents a significant challenge in drug design, where a precise three-dimensional arrangement is often crucial for biological activity. This technical guide provides a comprehensive examination of 4-Methoxy-3,3-dimethylpiperidine, a substituted piperidine derivative of interest. We will delve into its structural features, synthesis, and most critically, its conformational landscape. This analysis is grounded in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and computational modeling, offering insights valuable for the rational design of novel therapeutics.

Introduction: The Significance of the Piperidine Moiety in Drug Discovery

The piperidine ring is a prevalent heterocyclic motif found in a wide array of natural products and synthetic drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting functional groups in a defined spatial orientation. The biological activity of piperidine-containing molecules is intimately linked to the conformation of the piperidine ring, which predominantly adopts a chair-like structure to minimize steric and torsional strain.[1]

Key conformational dynamics of the piperidine ring that influence its role in molecular recognition include:

-

Ring Inversion: The interconversion between two chair conformations.

-

Nitrogen Inversion: The pyramidal inversion at the nitrogen atom.

-

Substituent Orientation: The preference for substituents to occupy axial or equatorial positions.

Understanding and controlling these conformational preferences are paramount in drug development to optimize drug-receptor interactions.

Molecular Structure and Synthesis of this compound

2.1. Structural Features

This compound is a derivative of piperidine with a methoxy group at the C4 position and two methyl groups at the C3 position. The molecular formula is C8H17NO.

| Property | Value |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| SMILES | CC1(CNCCC1OC)C |

| InChIKey | AIPZCOSIRHBIBO-UHFFFAOYSA-N |

Table 1: Key chemical properties of this compound.[2]

The presence of the gem-dimethyl group at the C3 position introduces significant steric hindrance, which is expected to have a profound impact on the conformational equilibrium of the piperidine ring.

2.2. Synthesis Pathway

A conceptual synthetic workflow for this compound could be envisioned as follows:

Figure 1: Conceptual synthesis workflow.

Conformational Analysis: Unraveling the 3D Structure

The conformational preference of substituents on a piperidine ring is a delicate balance of steric and electronic effects. The chair conformation is the most stable, and substituents can occupy either equatorial or axial positions. The gem-dimethyl group at the C3 position in this compound is a key determinant of its conformational behavior.

3.1. The Influence of the Gem-Dimethyl Group

The two methyl groups at the C3 position will introduce significant steric strain. In a chair conformation, one methyl group will be axial and the other equatorial. This arrangement will likely lock the ring in a specific conformation to minimize 1,3-diaxial interactions. Similar steric influences are observed in other dimethyl-substituted piperidines, such as 3,5-dimethylpiperidine, where cis and trans isomers exhibit distinct properties due to the spatial arrangement of the methyl groups.[4]

3.2. Conformational Isomers of this compound

Two primary chair conformations are possible for this compound, differing in the orientation of the methoxy group at C4.

Figure 2: Conformational equilibrium of this compound.

Conformer A (Axial Methoxy): In this conformation, the methoxy group is in an axial position. This would lead to 1,3-diaxial interactions with the axial protons at C2 and C6.

Conformer B (Equatorial Methoxy): Here, the methoxy group occupies an equatorial position, which is generally more stable for bulky substituents as it minimizes steric clashes.

Given the steric bulk of the methoxy group, it is highly probable that Conformer B, with the equatorial methoxy group, is the thermodynamically favored conformation.

Experimental and Computational Approaches to Conformation Determination

A combination of experimental techniques and computational modeling is essential for a thorough conformational analysis.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[5] Key NMR parameters provide critical structural information:

-

Chemical Shifts (δ): The electronic environment of a nucleus influences its chemical shift. Axial and equatorial protons have distinct chemical shifts.

-

Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents. Analysis of J values in 1H NMR spectra is a common method to confirm the relative stereochemistry of piperidines.[6][7][8]

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about the spatial proximity of nuclei, which is invaluable for determining the three-dimensional structure.

4.1.1. Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve a pure sample of this compound hydrochloride in a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6).

-

1D 1H NMR: Acquire a high-resolution 1D 1H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

-

1D 13C NMR: Obtain a 13C NMR spectrum to identify the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks and aid in the assignment of proton signals.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate proton signals with their directly attached carbon atoms.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space interactions between protons, which will be crucial for confirming the axial or equatorial orientation of the methoxy group.

4.2. Computational Modeling

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the relative energies and geometries of different conformers.

4.2.1. Computational Protocol: DFT Calculations

-

Structure Building: Construct 3D models of both the axial and equatorial conformers of this compound.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the conformers.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).

-

NMR Parameter Prediction: Calculate theoretical NMR chemical shifts and coupling constants to compare with experimental data.

Applications and Future Directions

Substituted piperidines are of significant interest in drug discovery. For example, 4-methoxypiperidine hydrochloride is a versatile building block in the synthesis of pharmaceuticals, including analgesics and antidepressants.[9] The conformational rigidity imparted by the gem-dimethyl group in this compound could be advantageous in designing ligands with high receptor selectivity.

Future research could explore:

-

The synthesis and biological evaluation of derivatives of this compound.

-

Co-crystallization studies with target proteins to experimentally determine the bioactive conformation.

-

Further investigation into the impact of the gem-dimethyl and methoxy substituents on the pKa of the piperidine nitrogen.

Conclusion

The molecular structure of this compound is characterized by a piperidine ring with a sterically demanding gem-dimethyl group at the C3 position and a methoxy group at the C4 position. Conformational analysis, through a synergistic approach of NMR spectroscopy and computational modeling, is crucial to understanding its three-dimensional structure. The equatorial orientation of the methoxy group is predicted to be the most stable conformation. A thorough understanding of the conformational landscape of this and related piperidine derivatives is essential for leveraging their potential in the design and development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound hydrochloride (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. tuodaindus.com [tuodaindus.com]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

Potential biological activity of substituted piperidines

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidines

Executive Summary

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital scaffolds in modern medicinal chemistry.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from blockbuster drugs to naturally occurring alkaloids with profound physiological effects.[2][3][4][5] The conformational flexibility of the piperidine ring, combined with its ability to present substituents in well-defined three-dimensional space, makes it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted piperidines, delves into the molecular mechanisms underpinning these actions, and presents robust, field-proven methodologies for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in the pursuit of novel therapeutics.

The Piperidine Motif: A Privileged Scaffold in Drug Discovery

The prevalence of the piperidine nucleus in approved drugs is not coincidental.[6] It is considered a "privileged scaffold" because this single molecular framework is capable of providing ligands for a wide range of different biological targets. This versatility stems from several key physicochemical properties:

-

Structural Flexibility: The piperidine ring can adopt multiple low-energy conformations (e.g., chair, boat), allowing it to adapt its shape to fit the steric demands of various enzyme active sites and receptor binding pockets.[6]

-

Basic Nitrogen Center: The nitrogen atom is typically basic (pKa of piperidinium ion is ~11.2), allowing it to be protonated at physiological pH. This positive charge can form crucial ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in target proteins, a common and powerful binding interaction.

-

Lipophilicity Modulation: The piperidine core itself is lipophilic, which aids in membrane permeability. However, the basic nitrogen provides a handle for modulating water solubility, a critical parameter for optimizing pharmacokinetic (ADME) properties.[6]

-

Vectors for Substitution: The ring's carbon and nitrogen atoms provide multiple points for substitution, allowing medicinal chemists to systematically modify the structure to fine-tune potency, selectivity, and metabolic stability.[7]

This combination of features has enabled the development of piperidine-containing drugs across a vast range of therapeutic areas.[8]

A Spectrum of Pharmacological Activities

Substituted piperidines exhibit a remarkable breadth of biological activities. The following sections highlight key therapeutic areas where this scaffold has made a significant impact.

Anticancer Activity

Piperidine derivatives have emerged as potent agents against various cancers, including breast, prostate, colon, and lung cancer.[9][10] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways essential for cancer cell survival and proliferation.[9][10]

Key Mechanisms of Action:

-

Signaling Pathway Inhibition: Many piperidine-based compounds interfere with crucial oncogenic signaling cascades. They have been shown to regulate pathways such as STAT-3, NF-κB, and PI3K/Akt, which control cell growth, apoptosis, and migration.[9][10] The inhibition of these pathways can lead to cell cycle arrest and prevent the survival of cancer cells.[10]

-

Apoptosis Induction: Certain derivatives induce programmed cell death (apoptosis) in cancer cells. For example, Compound 17a, a piperidine derivative, was found to induce apoptosis in prostate cancer (PC3) cells by downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins like BAX.[9]

-

Enzyme Inhibition: Piperidine-containing small molecules have been developed as targeted therapeutics that inhibit specific enzymes crucial for cancer progression, such as angiogenesis-related kinases (e.g., VEGFR), EGFR, ALK, and topoisomerases.[11] Since 2017, ten piperidine-containing anticancer drugs have received USFDA approval.[11]

Logical Relationship: Anticancer Mechanism of a Substituted Piperidine

Caption: Inhibition of the NF-κB pathway by a piperidine derivative.

Table 1: Comparative In Vitro Anticancer Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [12] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [12] | |

| Compound 17a | PC3 | Prostate | 0.81 | [9][12] |

| MGC803 | Gastric | 1.09 | [12] | |

| MCF-7 | Breast | 1.30 | [12] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [12] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [12] | |

| PC-3 | Prostate | <25 (GI50, µg/mL) | [12] |

Neuroprotective Activity

Ischemic stroke and neurodegenerative disorders represent a significant area of unmet medical need. Several piperidine derivatives have been designed and synthesized as potential neuroprotective agents.[13] For instance, Fenazinel, a piperidine-containing compound, showed promising neuroprotection in preclinical models of focal cerebral ischemia.[13] Subsequent research has focused on creating derivatives with improved efficacy and reduced side effects, such as cardiotoxicity.[13][14]

One key strategy involves evaluating compounds in models of glutamate-induced excitotoxicity in neuronal cell lines like SH-SY5Y.[13] Compound A10, a piperidine urea derivative, demonstrated superior protective activity against glutamate-induced injury compared to the parent compound Fenazinel and also exhibited a significant neuroprotective effect in a rat model of middle cerebral artery occlusion (MCAO).[13][14]

Antiviral Activity

The piperidine scaffold is a key component in various antiviral agents.[15] Derivatives have shown potent activity against viruses such as HIV and influenza.

-

Anti-HIV Activity: Piperidine-substituted purine and triazine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16][17] Many of these compounds show remarkable activity against wild-type HIV-1 and, importantly, against drug-resistant mutant strains.[17]

-

Anti-Influenza Activity: A series of 1,4,4-trisubstituted piperidines were identified as inhibitors of influenza A/H1N1 virus by interfering with the hemagglutinin-mediated membrane fusion process.[18] Other piperidine-based derivatives have demonstrated excellent inhibitory activity against a variety of influenza strains, with one optimized compound showing an EC50 value as low as 0.05 µM.[15][19] These compounds appear to interfere with the early to middle stages of the viral replication cycle.[15][19]

Analgesic and Anti-inflammatory Properties

Piperidine derivatives are well-known for their analgesic (pain-relieving) and anti-inflammatory activities.[20][21]

-

Analgesic Activity: The piperidine core is a classic pharmacophore for opioid receptor ligands, forming the basis for potent analgesics like pethidine.[20] Synthetic derivatives are often evaluated for their ability to increase pain thresholds in preclinical models like the tail immersion test.[20] The mechanism often involves interaction with opioid receptors, though some derivatives may also act by inhibiting prostaglandin signaling pathways.[22]

-

Anti-inflammatory Activity: The anti-inflammatory effects of piperidine compounds are often mediated by their ability to inhibit central regulators of the inflammatory response. Certain derivatives can block the activation of the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6. Studies have also demonstrated that piperidine-2,4,6-trione derivatives possess distinct anti-inflammatory activity.[23]

Antimalarial Activity

With the rise of drug-resistant malaria, there is an urgent need for new therapeutic agents.[24][25] The piperidine ring is a structural moiety found in compounds with good selectivity and activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[24][26] Numerous 1,4-disubstituted piperidine derivatives have been synthesized and evaluated against both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., W2, K1) strains of the parasite.[24][25][27] Several of these novel compounds have exhibited potent, nanomolar-range activity against both types of strains, with potencies comparable or superior to chloroquine itself.[24][27]

Methodologies for Biological Evaluation

The transition from a synthesized compound to a potential drug candidate requires rigorous and reproducible biological testing. The protocols described below are foundational for assessing the activities discussed in this guide. They are designed as self-validating systems through the mandatory inclusion of appropriate controls.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This assay quantifies the cytotoxic or anti-proliferative effect of a compound. It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.

Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, PC3) during their logarithmic growth phase.

-

Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000 to 10,000 cells/well in 100 µL of complete culture medium).[12]

-

Rationale: Seeding at an appropriate density ensures cells are healthy and actively dividing during the experiment, providing a robust signal window.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test piperidine derivative in sterile DMSO.

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

-

Self-Validation System:

-

Negative Control: Wells containing cells treated with vehicle (medium with the same percentage of DMSO as the compound wells). This defines 100% cell viability.

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates the assay's ability to detect cell death.

-

Blank Control: Wells containing medium but no cells. This is used for background absorbance correction.

-

-

Incubate the plate for an appropriate duration (typically 48 to 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Rationale: This incubation period allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into insoluble formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Wells / Absorbance of Negative Control Wells) x 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Protocol: Neuroprotection Assay (Glutamate-Induced Injury Model)

Causality: This assay models excitotoxicity, a key pathological process in ischemic stroke and neurodegenerative diseases. Glutamate, a major excitatory neurotransmitter, can cause neuronal death when present in excessive concentrations. This protocol assesses a compound's ability to protect neuronal cells from glutamate-induced toxicity. The readout is cell viability, often measured using the MTT assay described above.

Step-by-Step Methodology:

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate as described in the MTT protocol.[13]

-

Pre-treatment: After 24 hours of initial incubation, treat the cells with various concentrations of the test piperidine derivative for 1-2 hours.

-

Rationale: Pre-treatment allows the compound to enter the cells and engage its target before the insult, mimicking a prophylactic treatment paradigm.

-

-

Glutamate Challenge: Introduce L-glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 25-50 mM).[13]

-

Self-Validation System:

-

Normal Control: Cells treated with vehicle only (no compound, no glutamate).

-

Model Control: Cells treated with vehicle and then challenged with glutamate. This defines the maximum injury level.

-

Positive Control: Cells treated with a known neuroprotective agent (e.g., Fenazinel, Edaravone) before the glutamate challenge.[13]

-

-

-

Incubation: Co-incubate the cells with the compound and glutamate for 24 hours at 37°C.

-

Viability Assessment: After incubation, assess cell viability using the MTT assay (Steps 3-5 of the previous protocol).

-

Data Analysis: Calculate the protective effect of the compound by comparing the viability of the compound-treated group to the model control and normal control groups.

Conclusion and Future Perspectives

The substituted piperidine scaffold is a cornerstone of medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[8] Its unique combination of structural and physicochemical properties ensures its continued relevance in drug discovery.[1][3] The breadth of activity, from anticancer and neuroprotective to antiviral and antimalarial, highlights the remarkable versatility of this heterocyclic core.[8][28]

Future research will likely focus on the development of highly selective ligands by exploring novel substitution patterns and stereochemistries.[7] The application of new synthetic methodologies, such as late-stage functionalization, will enable the rapid generation and optimization of piperidine-based compound libraries.[7] As our understanding of the molecular basis of disease deepens, the rational design of substituted piperidines targeted against specific proteins and pathways will undoubtedly lead to the development of the next generation of innovative and effective therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 14. sophion.com [sophion.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. ajchem-a.com [ajchem-a.com]

- 22. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. malariaworld.org [malariaworld.org]

- 26. arkat-usa.org [arkat-usa.org]

- 27. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijnrd.org [ijnrd.org]

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to 4-Methoxy-3,3-dimethylpiperidine and its Analogs for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous heterocyclic motif and a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in natural products and its favorable physicochemical properties, such as high aqueous solubility and the ability to engage in strong hydrogen bonding interactions, make it an attractive scaffold for drug design. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.

Derivatives of piperidine have demonstrated a vast array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on the this compound core and its analogs, a class of compounds that has shown significant promise in several therapeutic areas. The introduction of the methoxy and gem-dimethyl groups on the piperidine ring imparts distinct structural and electronic features that can influence receptor binding, metabolic stability, and pharmacokinetic profiles. This review will delve into the synthesis, biological activities, and structure-activity relationships of this important class of molecules.

Synthetic Strategies for Substituted Piperidines

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for their construction. A common approach involves the modification of pre-existing piperidine rings or the de novo synthesis from acyclic precursors. For 3,3-disubstituted piperidines, Mannich condensation reactions are frequently employed due to their ability to incorporate aryl groups at the C3 position.[3]

A general, multi-step synthesis for creating 3-alkyl-4-anilidopiperidines, which are analogs of the core structure, begins with N-substituted-4-piperidone. This starting material can be converted to an imine derivative, which then undergoes deprotonation and subsequent alkylation. Mild acid hydrolysis yields the 3-alkyl-4-piperidone, which can be further modified to introduce various functionalities.[4]

Below is a generalized workflow for the synthesis of substituted piperidine analogs.

Caption: Generalized synthetic workflow for creating substituted piperidine analogs.

Therapeutic Applications and Biological Activities

Analogs of this compound have been investigated for a range of therapeutic applications, with notable activity as inhibitors of the presynaptic choline transporter, CCR5 antagonists for HIV-1, and modulators of opioid receptors.

Inhibition of the Presynaptic Choline Transporter (CHT)

The presynaptic high-affinity choline transporter (CHT) is a critical protein for cholinergic signaling, responsible for the uptake of choline necessary for acetylcholine synthesis.[5] A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel and potent inhibitors of CHT.[5][6] Starting from initial lead compounds identified through high-throughput screening, iterative medicinal chemistry efforts led to the discovery of potent and selective CHT inhibitors.[5]

The structure-activity relationship (SAR) for this class of compounds revealed that the 4-isopropylpiperidine ether moiety was important for activity, while other substituents like cyclohexyl and cyclopentyl were inactive.[5] Tolerated replacements for the piperidine included (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy groups, although the latter was significantly less active.[5]

| Compound ID | R Group | IC50 (µM) |

| 10o | Cyclohexyl | Inactive |

| 10p | Cyclopentyl | Inactive |

| 10q | (2-piperidin-1-yl)ethoxy | 0.76 and 0.53 |

| 10r | 2-morpholinoethoxy | 6.12 and 1.77 |

| ML352 (10m) | Optimized Amide | Potent & Selective |

| Table 1: SAR data for 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs as CHT inhibitors.[5] |

CCR5 Antagonism for HIV-1 Inhibition

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[7] Consequently, CCR5 antagonists are a validated class of anti-HIV agents. Several piperidine-based compounds have been developed as potent CCR5 antagonists.

One notable example is Sch-417690/Sch-D, a potent, highly selective, and orally bioavailable CCR5 antagonist with a complex piperazine-piperidine scaffold.[8] The discovery of this compound involved optimizing a lead structure to improve selectivity for CCR5 over muscarinic receptors and to enhance pharmacokinetic properties.[9] The nature and size of the benzylic substituent were found to be crucial for controlling receptor selectivity and potency.[8]

| Compound | Key Structural Feature | Biological Activity |

| Sch-350634 | Piperidino-2(S)-methyl piperazine | Improved selectivity for CCR5 over muscarinic receptors.[9] |

| Sch-417690/Sch-D | Methoxymethyl analogue | Potent inhibitor of HIV-1 entry, excellent oral bioavailability.[8] |

| Nifreviroc (TD-0232) | 1,3,3,4-tetrasubstituted pyrrolidine | IC50 = 2.9 nM in RANTES-binding assay.[10] |

| Table 2: Examples of piperidine-containing CCR5 antagonists for HIV-1. |

Modulation of Opioid Receptors

Piperidine derivatives have long been a cornerstone in the development of opioid receptor modulators for pain management.[11] The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a classic example of a class of compounds that can act as either opioid agonists or antagonists, depending on the nature of the substituents.[12][13]

Research has shown that the addition of a trans-3-methyl group to an opioid agonist can convert it into a pure opioid antagonist.[13] The antagonist properties are not solely dependent on the N-substituent.[12][13] The removal of the 3-methyl or 4-methyl groups from the piperidine ring of these antagonists still results in compounds with opioid antagonist activity, suggesting that the orientation of the 4-(3-hydroxyphenyl) group is a key determinant of their antagonist profile.[13] A structurally novel derivative, JDTic, demonstrated highly potent and selective kappa opioid receptor antagonist activity.[14]

| Compound Class | Key Structural Feature | Opioid Receptor Activity |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Both 3- and 4-methyl groups | Potent antagonists.[12] |

| Analogues lacking the 4-methyl group | 3-methyl group present | Opioid antagonists.[12] |

| Analogues lacking the 3-methyl group | 4-methyl group present | Opioid antagonists.[12] |

| Analogues lacking both methyl groups | Unsubstituted at 3 and 4 positions | Opioid antagonists.[12] |

| JDTic | (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative | Highly potent and selective kappa antagonist.[14] |

| Table 3: Influence of methyl substituents on the opioid receptor activity of 4-(3-hydroxyphenyl)piperidine analogs. |

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogs is highly dependent on the nature and substitution pattern of the piperidine ring and its appended functionalities. A summary of key SAR findings is presented below.

Caption: Key structure-activity relationships for this compound analogs.

Key Experimental Protocols

General Synthesis of 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide

This protocol describes a key step in the synthesis of a precursor for certain biologically active pyridine derivatives, which are structurally related to the core topic.

Step 1: Under alkaline conditions, 2,3-Dimethyl-4-nitropyridine-N-oxide reacts with 3-methoxypropanol to prepare 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.[15]

-

Solvent: Dimethylformamide (DMF).

-

Base: Potassium carbonate is used to control the alkalinity of the solution.

-

Temperature: The reaction is carried out at 120-125 °C.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to 40-50 °C and filtered. The solid is washed with DMF. The combined filtrates yield the desired product solution.[15]

In Vitro CCR5 Binding Assay

This protocol outlines a general method for evaluating the ability of test compounds to inhibit the binding of a natural ligand to the CCR5 receptor.

-

Cell Line: A stable cell line expressing recombinant CCR5 is used.

-

Radioligand: [¹²⁵I]-MIP-1β is a commonly used radioligand for CCR5 binding assays.[7]

-

Procedure:

-

Cells are incubated with various concentrations of the test compound.

-

[¹²⁵I]-MIP-1β is added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

The amount of bound radioligand is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This provides a measure of the compound's affinity for the CCR5 receptor.[7]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a versatile class of compounds with significant therapeutic potential across various disease areas. The accumulated body of research highlights the importance of subtle structural modifications in dictating the biological activity and selectivity of these molecules. The development of potent and selective CHT inhibitors, CCR5 antagonists, and opioid receptor modulators underscores the value of the piperidine core in medicinal chemistry.

Future research in this area should focus on several key aspects:

-

Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Elucidation of Binding Modes: Computational modeling and structural biology studies could provide detailed insights into the binding modes of these compounds with their respective targets, facilitating rational drug design.

-

Investigation of New Therapeutic Areas: Given the broad range of biological activities associated with piperidine derivatives, screening of this compound analogs against other relevant biological targets could uncover new therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 3,3-Bis(4-methoxyphenyl)piperidine (EVT-1800931) [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter PMID: 25801932 | MCE [medchemexpress.cn]

- 7. CCR5 binds multiple CC-chemokines: MCP-3 acts as a natural antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A μ-opioid receptor modulator that works cooperatively with naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3,3-dimethylpiperidine in Organic Synthesis

Introduction: The Strategic Value of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1][2][3] Its saturated, three-dimensional structure offers distinct advantages over flat aromatic rings, enabling more complex and specific interactions with biological targets.[1][4] The strategic functionalization of the piperidine ring is a powerful tool for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates.[4]

This guide focuses on the synthesis and application of 4-Methoxy-3,3-dimethylpiperidine , a valuable building block for organic synthesis. The gem-dimethyl substitution at the 3-position introduces a significant steric shield, which can influence the reactivity of the neighboring positions and lock the piperidine ring in specific conformations. The methoxy group at the 4-position provides a key functional handle and can act as a hydrogen bond acceptor, further influencing molecular interactions. These structural features make this compound a compelling starting material for the synthesis of novel chemical entities in drug discovery and materials science.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [5] |

| Molecular Weight | 143.23 g/mol | [5] |

| Appearance | Off-white to light yellow solid (as hydrochloride salt) | [6] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). The hydrochloride salt exhibits enhanced water solubility. | [6] |

| pKa (of conjugate acid) | Estimated to be in the range of 10-11, similar to other N-alkyl piperidines. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence starting from the corresponding piperidone precursor. This approach involves the reduction of the ketone followed by O-methylation.

Diagram: Synthetic Workflow

Caption: Synthetic route to this compound.

Protocol 1: Reduction of 3,3-Dimethyl-4-piperidone

The reduction of the ketone functionality is a critical step. Sodium borohydride is a mild and effective reducing agent for this transformation.

Materials:

-

N-Benzyl-3,3-dimethyl-4-piperidone (or other N-protected variant)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Benzyl-3,3-dimethyl-4-piperidone (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,3-Dimethyl-4-hydroxypiperidine derivative.

Causality: The use of an N-protected piperidone is crucial to prevent side reactions with the reducing agent. Methanol serves as a protic solvent that also facilitates the decomposition of the borate ester intermediate. The aqueous workup is necessary to remove inorganic salts.

Protocol 2: O-Methylation of 3,3-Dimethyl-4-hydroxypiperidine

The Williamson ether synthesis is a classic and reliable method for the formation of the methoxy group. Due to the steric hindrance around the hydroxyl group, a strong base and an efficient methylating agent are recommended.

Materials:

-

N-Benzyl-3,3-dimethyl-4-hydroxypiperidine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere, add a solution of N-Benzyl-3,3-dimethyl-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-protected this compound.

-

If the free amine is desired, the N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the sterically hindered secondary alcohol. Anhydrous conditions are essential to prevent quenching of the sodium hydride. Methyl iodide is a potent electrophile for the S(_N)2 reaction.

Applications in Organic Synthesis

This compound is a versatile secondary amine that can participate in a variety of carbon-nitrogen bond-forming reactions.

Diagram: Key Applications

Caption: Common synthetic transformations using the title compound.

Protocol 3: N-Alkylation

Direct N-alkylation is a fundamental method for introducing substituents onto the piperidine nitrogen.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF (0.2 M), add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality: Potassium carbonate acts as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. DMF is a suitable polar aprotic solvent for this S(_N)2 reaction.

Protocol 4: Reductive Amination

Reductive amination provides a controlled method for N-alkylation, particularly with aldehydes and ketones, avoiding over-alkylation.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., isobutyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM (0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ from the amine and carbonyl compound, without reducing the starting aldehyde or ketone.[7][8]

Protocol 5: Amide Coupling

The formation of an amide bond is one of the most important reactions in medicinal chemistry.

Materials:

-

This compound

-

Carboxylic acid (e.g., benzoic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DCM (0.2 M), stir at room temperature for 15 minutes.

-

Add a solution of this compound (1.2 eq) in DCM.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the amine.[9] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct.

Protocol 6: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds with aryl halides.[1]

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Add the aryl halide (1.0 eq) and this compound (1.2 eq).

-

Add anhydrous toluene (0.1 M) and seal the vessel.

-

Heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand like XPhos, facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.[10] Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.

Conclusion

This compound is a strategically designed building block that offers unique steric and electronic properties for the synthesis of complex molecules. The protocols detailed herein provide a robust framework for its synthesis and subsequent derivatization through common and powerful synthetic transformations. Its application in N-alkylation, reductive amination, amide coupling, and Buchwald-Hartwig amination highlights its versatility and potential for accelerating the discovery of new chemical entities in pharmaceutical and materials research.

References

- 1. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 2. CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

The Strategic Application of 4-Methoxy-3,3-dimethylpiperidine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Saturated Heterocycles

In the intricate world of drug discovery, the piperidine ring stands as a titan among privileged scaffolds.[1][2][3][4][5] Its prevalence in both natural products and blockbuster pharmaceuticals is a testament to its remarkable utility. The three-dimensional geometry of the piperidine ring provides an exquisite framework for orienting substituents in precise vectors, enabling meticulous optimization of drug-target interactions. This guide delves into the strategic application of a particularly intriguing, yet underexplored, building block: 4-Methoxy-3,3-dimethylpiperidine .

While specific, publicly documented applications of this exact molecule in late-stage clinical candidates are sparse, its structural motifs are emblematic of modern medicinal chemistry design principles. The strategic incorporation of a gem-dimethyl group and a methoxy substituent on the piperidine core offers a compelling combination of properties. This document, therefore, will serve as a detailed application note and protocol guide, leveraging data from structurally related analogs to illuminate the potential of this compound as a valuable tool in the medicinal chemist's arsenal. We will explore its synthesis, its derivatization, and the profound impact its constituent parts can have on the pharmacokinetic and pharmacodynamic properties of a lead compound.

The Anatomy of a Privileged Scaffold: Deconstructing this compound

The therapeutic potential of a molecule containing the this compound scaffold is deeply rooted in its unique structural and physicochemical properties. Each component of this building block plays a distinct and crucial role.

-

The Piperidine Core: A six-membered saturated heterocycle, the piperidine ring provides a non-planar, conformationally flexible scaffold. Its basic nitrogen atom (pKa ≈ 11.2 for piperidine itself) serves as a key handle for derivatization and can act as a hydrogen bond acceptor or a point of salt formation, enhancing aqueous solubility.

-

The gem-Dimethyl Group at C3: This structural feature is of paramount importance in modern drug design. The introduction of a gem-dimethyl group adjacent to a metabolic soft spot can serve as a metabolic shield, sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) and thereby increasing the molecule's half-life. Furthermore, this group imparts a specific conformational rigidity to the piperidine ring, which can be advantageous for locking in a bioactive conformation and improving binding affinity to the target protein.

-

The Methoxy Group at C4: The methoxy group is a versatile functional group in medicinal chemistry.[6] It can act as a hydrogen bond acceptor and its presence can modulate the lipophilicity and metabolic stability of the molecule. The ether linkage is generally more stable to metabolism than a corresponding hydroxyl group. The position of the methoxy group also influences the overall polarity and solubility of the final compound.

The interplay of these three features makes this compound a highly attractive building block for navigating the complex multidimensional optimization process of drug discovery.

Synthesis and Derivatization: A Practical Guide

A robust and versatile synthetic toolbox is essential for effectively utilizing any building block in a drug discovery program. Here, we outline a plausible synthetic route to this compound and provide detailed protocols for its subsequent derivatization.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Key Derivatization Protocols

The secondary amine of the piperidine ring is the primary handle for diversification. The following protocols are representative of common and robust methods for elaborating this scaffold.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound hydrochloride

-

Aryl bromide or chloride

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), sodium tert-butoxide (2.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired N-aryl piperidine.

Protocol 2: Reductive Amination

This protocol details the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

-

This compound

-

Aldehyde or ketone

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

-

Acetic acid (optional, as catalyst)

Procedure:

-

Dissolve this compound (1.1 eq) and the aldehyde or ketone (1.0 eq) in the chosen solvent.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise, controlling any effervescence.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Caption: Key derivatization reactions for the this compound scaffold.

Medicinal Chemistry Applications: A Landscape of Opportunity

The true value of a building block is realized in its ability to impart desirable properties to a drug candidate. While we await specific examples for this compound, we can infer its potential applications by examining structurally related compounds that have found success in various therapeutic areas.

Central Nervous System (CNS) Agents

The piperidine ring is a common feature in drugs targeting the CNS.[3] The lipophilicity and basicity of the piperidine nitrogen can be fine-tuned to achieve the desired blood-brain barrier penetration. The gem-dimethyl group can enhance metabolic stability, a crucial parameter for CNS drugs that require sustained target engagement. The methoxy group can further modulate polarity and interactions with the target protein. For instance, derivatives of 4-methoxypiperidine have been explored as novel inhibitors of the presynaptic choline transporter, a target for cognitive disorders.[7]

Oncology

In oncology, the piperidine scaffold is found in a multitude of kinase inhibitors and other targeted therapies. The conformational constraint imposed by the gem-dimethyl group can be exploited to improve selectivity and reduce off-target effects. The overall scaffold can serve as a versatile platform for appending various pharmacophoric elements to target specific enzymes or receptors involved in cancer progression.

Analgesics